molecular formula C18H12F3NO3 B2596177 (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate CAS No. 343374-56-1

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate

Cat. No.: B2596177
CAS No.: 343374-56-1
M. Wt: 347.293
InChI Key: DXBASFJIFFQITI-UHFFFAOYSA-N
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Description

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate is an ester derivative featuring a 1,2-oxazole core substituted at the 5-position with a phenyl group and at the 3-position with a methyl ester linked to a 3-(trifluoromethyl)benzoyl moiety. Its molecular formula is C₁₈H₁₂F₃NO₃, with a molecular weight of 347.29 g/mol. The trifluoromethyl (–CF₃) group confers enhanced metabolic stability and lipophilicity, while the oxazole ring contributes to π-π stacking interactions and rigidity in molecular recognition processes .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3/c19-18(20,21)14-8-4-7-13(9-14)17(23)24-11-15-10-16(25-22-15)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBASFJIFFQITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole compounds, and substituted benzoate esters .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits promising pharmacological activities, particularly as an insecticide and in the treatment of various diseases. Its structure allows it to interact with biological targets effectively.

Case Study: Insecticidal Activity

Recent studies have shown that compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate can act as potent insecticides. For example, fluralaner, a related compound, demonstrates systemic activity against fleas and ticks by antagonistically inhibiting chloride channels via bonding to gamma aminobutyric acid (GABA) receptors in arthropods . This mechanism suggests that this compound may have similar applications in pest control.

Table 1: Summary of Pharmacological Activities

Activity TypeCompound SimilarityMechanism of ActionReference
InsecticideFluralanerGABA receptor inhibition
AnticancerRelated oxazolesTargeting specific cancer pathways

Agrochemicals

Pesticide Development

The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it suitable for development as a pesticide. The presence of the oxazole ring contributes to its stability and effectiveness against pests.

Research Findings

Research indicates that compounds with trifluoromethyl groups often exhibit increased potency and selectivity against target organisms. This property is crucial for developing environmentally friendly pesticides that minimize harm to non-target species.

Table 2: Trifluoromethyl Compounds in Agrochemicals

Compound NameApplicationEfficacy LevelReference
(5-phenyl-1,2-oxazol-3-yl)methyl benzoateInsecticideHigh
FluralanerVeterinary medicineVery High

Material Science

Synthesis of Functional Materials

The unique structural features of this compound make it a candidate for synthesizing advanced materials. Its ability to form stable complexes with metals can be leveraged in catalysis and sensor applications.

Case Study: Catalytic Applications

Studies have demonstrated that similar oxazole derivatives can serve as ligands in metal-catalyzed reactions, enhancing reaction rates and selectivity. The incorporation of trifluoromethyl groups further improves the electronic properties of these ligands .

Table 3: Applications in Material Science

Application TypeCompound RoleBenefitsReference
CatalysisLigandEnhanced selectivity
Sensor DevelopmentFunctional materialImproved sensitivity

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound 16 : 3-{3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-4-amido}benzoic Acid
  • Molecular Formula : C₂₄H₁₅ClF₃N₂O₃
  • Key Differences :
    • Replaces the methyl ester of the target compound with an amide linkage (–CONH–) and a carboxylic acid (–COOH) group.
    • Incorporates a 2-chloro-6-(trifluoromethyl)phenyl substituent on the oxazole ring instead of a simple phenyl group.
  • The carboxylic acid group improves water solubility but reduces metabolic stability compared to the ester group in the target compound .
Compound from : 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
  • Molecular Formula : C₁₁H₈F₃N₂O
  • Key Differences :
    • Substitutes the ester-linked benzoate with an amine group (–NH₂) at the 5-position of the oxazole.
    • Features a 3-(trifluoromethyl)phenyl group at the 4-position.
  • Impact :
    • The amine group enables hydrogen bonding interactions, influencing crystal packing and solubility .
    • Reduced molecular weight (248.19 g/mol) compared to the target compound may enhance bioavailability but decrease lipophilicity .

Heterocycle Variants: Oxazole vs. Oxadiazole

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid ()
  • Molecular Formula : C₁₀H₆F₃N₂O₃
  • Key Differences :
    • Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring.
    • Retains the trifluoromethyl group but lacks the phenyl substituent.
  • Impact :
    • The oxadiazole ring is more electron-deficient , enhancing metabolic resistance to hydrolysis compared to oxazole .
    • The carboxylic acid group (–COOH) increases polarity, reducing membrane permeability relative to the target compound’s ester .

Functional Group Modifications

Methyl 2-(Trifluoromethyl)quinoline-6-carboxylate ()
  • Molecular Formula: C₁₂H₈F₃NO₂
  • Key Differences: Replaces the oxazole with a quinoline scaffold. Positions the trifluoromethyl group at the 2-position of the quinoline.
  • The ester group at the 6-position mimics the benzoate ester in the target compound but within a fused aromatic system .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Functional Groups
Target Compound C₁₈H₁₂F₃NO₃ 347.29 1,2-oxazole 5-phenyl, 3-(trifluoromethyl)benzoate Ester
Compound 16 () C₂₄H₁₅ClF₃N₂O₃ 477.83 1,2-oxazole 2-chloro-6-(trifluoromethyl)phenyl Amide, carboxylic acid
3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine () C₁₁H₈F₃N₂O 248.19 1,2-oxazole 3-(trifluoromethyl)phenyl Amine
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid () C₁₀H₆F₃N₂O₃ 274.16 1,2,4-oxadiazole 5-(trifluoromethyl) Carboxylic acid
Methyl 2-(trifluoromethyl)quinoline-6-carboxylate () C₁₂H₈F₃NO₂ 255.20 Quinoline 2-(trifluoromethyl) Ester

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate (CAS No. 343374-56-1) is a synthetic organic molecule characterized by its unique oxazole ring and trifluoromethyl group. This structure imparts notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C18H12F3NO3C_{18}H_{12}F_3NO_3, with a molecular weight of approximately 347.29 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

PropertyValue
Molecular FormulaC₁₈H₁₂F₃NO₃
Molecular Weight347.29 g/mol
CAS Number343374-56-1
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Antimicrobial Properties

Research indicates that compounds with oxazole rings often exhibit antimicrobial activities. For instance, derivatives similar to this compound have shown moderate to good inhibition against various bacterial strains in vitro. A study reported that compounds containing oxazole moieties demonstrated significant antibacterial effects with IC50 values ranging from 4.39 µM to 1.71 µM against specific pathogens .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through its ability to modulate signaling pathways associated with inflammation. In vitro studies suggest that it may downregulate pro-inflammatory cytokines, thereby reducing inflammatory responses in cell models .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that correlate with concentration. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Studies

  • Antimicrobial Screening : A series of oxazole derivatives were screened for their antimicrobial activity. The compound showed promising results against Gram-positive bacteria, with a notable reduction in bacterial growth at concentrations as low as 25 µM .
  • Anti-inflammatory Study : In a controlled experiment using macrophage cell lines, treatment with the compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent .

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